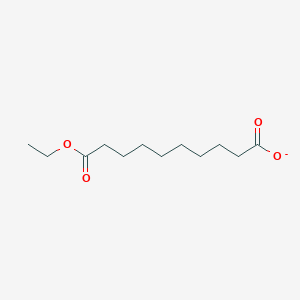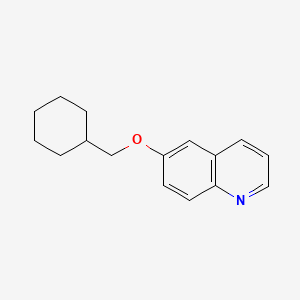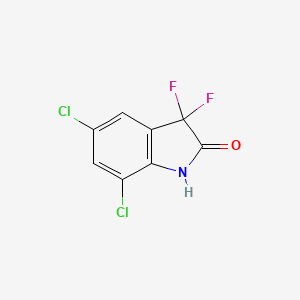
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One possible route could be the halogenation of an indole precursor followed by fluorination. The reaction conditions might include the use of halogenating agents like chlorine gas or N-chlorosuccinimide and fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophilic substitution reactions might occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
- 5,7-Dichloroindole-2(3H)-one
- 3,3-Difluoroindole-2(3H)-one
- 5,7-Difluoroindole-2(3H)-one
Uniqueness
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens might enhance its stability and potency compared to similar compounds.
属性
分子式 |
C8H3Cl2F2NO |
|---|---|
分子量 |
238.01 g/mol |
IUPAC 名称 |
5,7-dichloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-3-1-4-6(5(10)2-3)13-7(14)8(4,11)12/h1-2H,(H,13,14) |
InChI 键 |
CAQMRLLSTLZQKL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(C(=O)N2)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14124505.png)
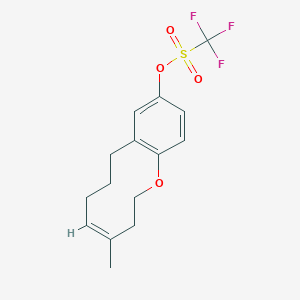
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
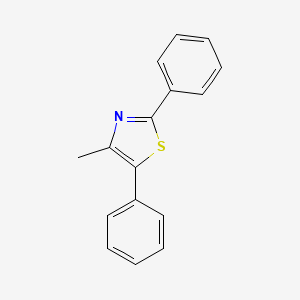
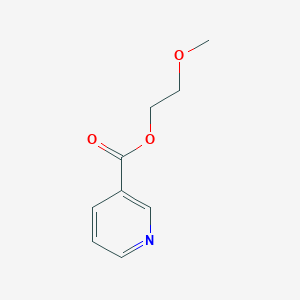
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
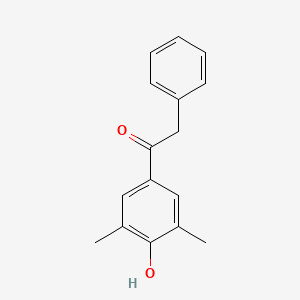
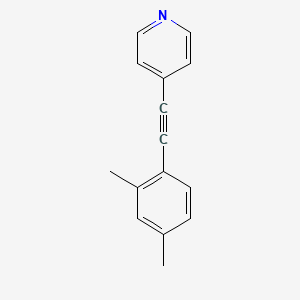
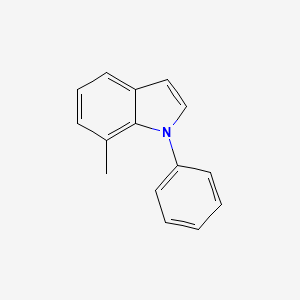

![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
